molecular formula C11H18N4O B2505143 3-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1891213-83-4

3-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2505143
CAS No.: 1891213-83-4
M. Wt: 222.292
InChI Key: RUHTYBATZMCMOM-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazoles, which can be further utilized in different applications .

Scientific Research Applications

3-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the cyclopentyl group, which may affect its biological activity.

    N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the amino group, which may influence its reactivity and applications.

    3-Amino-N-cyclopentyl-1H-pyrazole-5-carboxamide: Lacks the ethyl group, which may alter its chemical properties

Uniqueness

These functional groups contribute to its versatility and effectiveness in various scientific and industrial applications .

Properties

IUPAC Name

5-amino-N-cyclopentyl-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-15-9(7-10(12)14-15)11(16)13-8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHTYBATZMCMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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